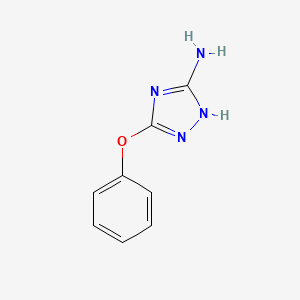

3-Amino-5-phenoxy-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

3-phenoxy-1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C8H8N4O/c9-7-10-8(12-11-7)13-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) |

InChI Key |

CVOAASWMHVDLKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NNC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 Phenoxy 1h 1,2,4 Triazole and Its Analogs

General Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System with Phenoxy Substituents

The formation of the 1,2,4-triazole ring is a fundamental step in the synthesis of this class of compounds. Various cyclization reactions are employed to build the heterocyclic core, which can then be further modified.

Cyclization Reactions for Core Triazole Ring Formation

The construction of the 1,2,4-triazole ring can be achieved through several cyclization strategies. These methods often involve the reaction of a hydrazine (B178648) derivative with a compound containing a one-carbon unit. A common approach is the reaction of amidrazones with various reagents. For instance, the oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in a recyclable medium like polyethylene (B3416737) glycol, provides an environmentally friendly route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Another versatile method involves the reaction of nitrile imines with guanidine (B92328) derivatives, which proceeds with high regioselectivity to yield functionalized 3-amino-1,2,4-triazoles. nih.gov The use of microwave irradiation has also been shown to facilitate the synthesis of 1,2,4-triazoles from formamide (B127407) and hydrazines without the need for a catalyst. nih.gov

Copper-catalyzed reactions have emerged as efficient methods for 1,2,4-triazole synthesis. One such strategy involves the one-pot reaction of hydroxylamine (B1172632) with two different nitriles, where the copper catalyst facilitates the intermolecular addition and subsequent intramolecular cyclization. nih.gov Additionally, a cascade reaction involving C-H functionalization and oxidative aromatization of aliphatic amines and hydrazones, catalyzed by iodine, can be used to form 1,2,4-triazoles. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Amidrazones, Aldehydes | Ceric Ammonium Nitrate/Polyethylene Glycol | Environmentally benign, produces 3,4,5-trisubstituted 1,2,4-triazoles. | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Nitrile Imines, Guanidine Derivatives | Ambient conditions | High regioselectivity, yields functionalized 3-amino-1,2,4-triazoles. | nih.gov |

| Microwave-Assisted Synthesis | Formamide, Hydrazines | No catalyst | A simple method for preparing 1,2,4-triazoles. | nih.gov |

| Copper-Catalyzed One-Pot Synthesis | Hydroxylamine, Nitriles | Copper(II) catalyst | Efficient for symmetrically and unsymmetrically substituted 1,2,4-triazoles. | nih.gov |

| Iodine-Mediated Cascade Reaction | Aliphatic Amines, Hydrazones | Iodine | Involves C-H functionalization and oxidative aromatization. | nih.gov |

Introduction of the Phenoxy Moiety onto the Triazole Core

The phenoxy group can be introduced either before or after the formation of the triazole ring. In many synthetic routes, a phenoxy-substituted starting material is used. For example, 2-phenoxybenzoic acids can be converted to their corresponding acid chlorides, which then react with aminoguanidine (B1677879) to form the triazole ring with the phenoxy group already in place. nih.gov

Alternatively, the phenoxy group can be introduced onto a pre-formed triazole ring through nucleophilic aromatic substitution reactions. This typically involves reacting a triazole with a halogenated benzene (B151609) ring in the presence of a base. The specific conditions for this reaction, such as the choice of solvent and base, are crucial for achieving good yields.

Functionalization at the Amino Group of the Triazole Ring

The amino group at the 3-position of the 1,2,4-triazole ring is a key site for further functionalization, allowing for the synthesis of a diverse range of derivatives. nih.gov This functionalization can be achieved through various reactions.

One common method is the formation of Schiff bases through the condensation of the amino group with different aldehydes. researchgate.net These Schiff bases can then be further modified, for example, by cyclization with thioglycolic acid to create new heterocyclic systems attached to the triazole ring. researchgate.net

Another approach involves the acylation of the amino group with various acid chlorides or anhydrides. This leads to the formation of amide derivatives with a wide range of substituents. Additionally, the amino group can be protected, for instance with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at other positions of the triazole ring. zsmu.edu.ua This protecting group can then be removed under acidic conditions. zsmu.edu.ua The amino group can also participate in Mannich reactions, reacting with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group. zsmu.edu.ua

Specific Synthetic Routes for 3-Amino-1,2,4-triazole Derivatives Bearing Phenoxy Groups

Specific synthetic strategies have been developed to efficiently produce 3-amino-1,2,4-triazole derivatives that incorporate a phenoxy group. These methods often rely on the cyclization of carefully chosen precursors.

Aminoguanidine-Based Cyclization Approaches

A prevalent method for synthesizing 3-amino-1,2,4-triazoles involves the use of aminoguanidine. nih.govrsc.org In a typical procedure, a phenoxy-substituted carboxylic acid is first converted to its corresponding acid chloride using a reagent like thionyl chloride. nih.gov This acid chloride is then reacted with aminoguanidine hydrochloride or bicarbonate. nih.govorgsyn.org The resulting intermediate undergoes cyclization, often promoted by a base such as an aqueous sodium hydroxide (B78521) solution, to yield the desired 3-amino-5-phenoxy-1H-1,2,4-triazole derivative. nih.gov This approach has been successfully employed in the synthesis of compounds like 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole. nih.govresearchgate.net

| Starting Material | Reagents | Key Steps | Final Product | Reference |

|---|---|---|---|---|

| 2-Phenoxybenzoic acids | 1. Thionyl chloride 2. Aminoguanidine hydrogen carbonate 3. 5% aq. NaOH | 1. Formation of acid chloride 2. Reaction with aminoguanidine 3. Base-catalyzed cyclization | 3-Amino-5-(2-phenoxyphenyl)-4H-1,2,4-triazoles | nih.gov |

| (Het)aroyl chlorides | Aminoguanidine | Cyclization in aqueous medium | 5-Amino-3-(het)aryl-1H-1,2,4-triazoles | researchgate.net |

| Aminoguanidine bicarbonate | Formic acid | Heating to 120°C | 3-Amino-1,2,4-triazole | orgsyn.org |

Hydrazinecarboximidamide Derivatization and Cyclization

An alternative and efficient route to 3-amino-1,2,4-triazoles involves the use of substituted hydrazinecarboximidamide derivatives as key intermediates. nih.gov This method offers a convergent approach to synthesizing these compounds. The synthesis can be varied to introduce different substituents at the N-1 position or on the 3-amino group. nih.gov For instance, to vary the N-1 substituent, an aniline-derived sulfonic acid intermediate is reacted with hydrazine, followed by cyclization. nih.gov To introduce different groups on the 3-amino substituent, a sulfonic acid intermediate is first synthesized, followed by the addition of an amine and subsequent cyclization. nih.gov This two-step, one-pot protocol generally provides good yields and is compatible with a range of functional groups. nih.gov

Strategies Utilizing Thiosemicarbazide (B42300) and Related Thio-Containing Precursors

The use of thiosemicarbazide and its derivatives represents a classical and versatile approach for the synthesis of 1,2,4-triazole systems. ingentaconnect.com These methods are predicated on the nucleophilic character of thiosemicarbazides, which readily react with various electrophiles to form intermediates that subsequently cyclize to the desired triazole ring. researchgate.net

A common strategy involves the condensation of thiosemicarbazide or its substituted analogs with carboxylic acids or their derivatives, such as esters or acid chlorides. researchgate.net For instance, the reaction of a substituted thiosemicarbazide with a phenoxy-activated carbonyl compound would be a direct route to the this compound core. The initial condensation typically forms an acylthiosemicarbazide intermediate, which upon treatment with a base, undergoes cyclization to the corresponding 1,2,4-triazole-3-thiol. researchgate.net Subsequent desulfurization would then yield the target amino-triazole.

Alternatively, the reaction of thiosemicarbazide with isothiocyanates can produce bis-thiosemicarbazide derivatives. These can then be cyclized under alkaline conditions to form bis-1,2,4-triazole-3-thiols. researchgate.net This approach offers a pathway to more complex triazole-containing structures. The cyclization of 1,4-substituted thiosemicarbazides in an alkaline medium is a well-established method for generating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. mdpi.com

The choice of reaction conditions, such as the base and solvent, can significantly influence the reaction outcome and yield. Common bases employed for the cyclization step include sodium hydroxide and sodium methoxide. ingentaconnect.com The versatility of this method is further demonstrated by its applicability to the synthesis of a wide range of substituted 1,2,4-triazoles by varying the substituents on both the thiosemicarbazide and the carbonyl precursor. researchgate.net

Copper-Catalyzed Oxidative Coupling Reactions in Triazole Synthesis

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of 1,2,4-triazoles, offering efficient and often milder alternatives to traditional methods. These reactions typically proceed through oxidative coupling mechanisms, enabling the formation of key C-N and N-N bonds required for the triazole ring. organic-chemistry.orgresearchgate.net

One notable approach involves the copper-catalyzed reaction of amidines with various partners. For example, the coupling of amidines with nitriles, first reported by Nagasawa's group, provided an early example of transition-metal-catalyzed 1,2,4-triazole synthesis. scipublications.com A plausible mechanism involves the initial activation of the nitrile by the copper(I) catalyst, which facilitates the nucleophilic attack of the amidine. Subsequent oxidative cyclization then leads to the formation of the 1,2,4-triazole ring. researchgate.net

More recent developments have expanded the scope of these reactions. For instance, a copper-catalyzed three-component reaction of an amine and two molecules of nitriles has been developed to afford fully substituted 1,2,4-triazoles. scispace.com This process is proposed to occur via a tandem double addition–oxidative cyclization mechanism. Similarly, a copper-catalyzed reaction between imidates and ammonium carbonate has been used to synthesize symmetrically substituted 3,5-diaryl-1,2,4-triazoles. scipublications.com

The use of readily available and inexpensive copper catalysts, along with oxidants like air or oxygen, makes these methods attractive from both an economic and environmental perspective. organic-chemistry.org The reactions often exhibit good functional group tolerance, allowing for the synthesis of a diverse range of 1,2,4-triazole derivatives. researchgate.net For the synthesis of this compound, a potential copper-catalyzed route could involve the coupling of a phenoxy-substituted nitrile with an appropriate amino-containing precursor in the presence of a copper catalyst.

Microwave-Assisted Synthetic Protocols for Triazole Scaffolds

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgpnrjournal.com This technology has been successfully applied to the synthesis of 1,2,4-triazole derivatives, offering a more efficient and environmentally friendly approach. scispace.com

A variety of 1,2,4-triazole syntheses have been adapted for microwave conditions. For instance, the condensation of nitriles and hydrazides, a common route to 3,5-disubstituted 1,2,4-triazoles, can be performed under microwave irradiation without the need for a base or solvent, resulting in good yields and significantly reduced reaction times. scipublications.com Similarly, the reaction of hydrazines with formamide to produce substituted 1,2,4-triazoles proceeds smoothly under microwave irradiation in the absence of a catalyst. organic-chemistry.org

Microwave assistance has also been employed in the synthesis of 1,2,4-triazole-3-thiol derivatives. The preparation of these compounds can be achieved by reacting a hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate (B1144303) under microwave irradiation. bohrium.com This method highlights the ability of microwave heating to facilitate multi-step, one-pot syntheses.

The benefits of MAOS in 1,2,4-triazole synthesis are evident in the dramatic reduction of reaction times, from hours under conventional heating to mere minutes or even seconds with microwave irradiation. rsc.org This rapid heating can also lead to cleaner reactions with fewer byproducts. The application of microwave technology to the synthesis of this compound could significantly improve the efficiency of existing synthetic routes.

Multicomponent Reaction Approaches for 1,2,4-Triazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the starting materials. rsc.org This approach offers significant advantages in terms of step-economy, atom-economy, and the rapid generation of molecular diversity. rsc.org Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives.

One such approach is a three-component reaction involving 2-diazoacetonitriles, nitriles, and aryldiazonium salts, which provides a regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org This reaction proceeds via a [3+2] annulation of an in situ generated nitrile ylide with the aryldiazonium salt. Another versatile MCR involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to produce 1,3,5-trisubstituted 1,2,4-triazoles. isres.org

A base-promoted, metal-free, three-component reaction has been reported for the synthesis of hybrid molecules linking 1,3-diones and 1,2,4-triazoles. rsc.orgrsc.org This one-pot reaction treats a 1,3-dione, a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a base like sodium carbonate. rsc.org Furthermore, an electrochemical MCR of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols has been developed to provide 1,5-disubstituted and 1-aryl-1,2,4-triazoles. organic-chemistry.org

These MCRs provide direct and efficient access to complex 1,2,4-triazole structures from simple and readily available starting materials. The development of an MCR for the synthesis of this compound would represent a significant advancement in the efficient construction of this specific scaffold.

Green Chemistry Principles Applied to the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the context of 1,2,4-triazole synthesis, several strategies align with these principles, including the use of greener solvents, catalysts, and energy sources.

A key aspect of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic and economical nature. rsc.org The synthesis of 3,5-disubstituted 1,2,4-triazoles has been achieved in water using potassium carbonate as a base, demonstrating an eco-friendly procedure. researchgate.net Deep eutectic solvents (DES), such as choline (B1196258) chloride/urea, have also been employed as biodegradable and renewable solvent systems for the synthesis of 3-amino-1,2,4-triazole derivatives. researchgate.net

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Copper-catalyzed reactions, as discussed previously, often utilize inexpensive and less toxic metals compared to other transition metals. organic-chemistry.org Furthermore, the development of heterogeneous catalysts, such as a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex, allows for easy recovery and reuse of the catalyst. organic-chemistry.org

Energy efficiency is also a critical consideration. Microwave-assisted synthesis, as detailed in section 2.2.5, significantly reduces reaction times and energy consumption compared to conventional heating methods. rsc.orgpnrjournal.com The combination of these green chemistry approaches—utilizing safer solvents, recyclable catalysts, and energy-efficient techniques—provides a sustainable pathway for the synthesis of this compound and its analogs.

Derivatization Strategies for Expanding the Chemical Space of the this compound Core

Once the core this compound structure is obtained, various derivatization strategies can be employed to expand its chemical space and explore structure-activity relationships for potential applications.

Modifications and Substitutions on the Amino Group (e.g., Schiff Base Formation)

The amino group at the 3-position of the 1,2,4-triazole ring is a versatile handle for further functionalization. One of the most common and straightforward derivatization methods is the formation of Schiff bases (imines) through the condensation of the amino group with various aldehydes or ketones. nih.govmwjscience.comdergipark.org.tr

This reaction is typically carried out by reacting the 3-amino-1,2,4-triazole derivative with a suitable aldehyde in a solvent like ethanol, often with catalytic amounts of acid. nih.gov A wide range of aromatic and heterocyclic aldehydes can be used, allowing for the introduction of diverse substituents and the fine-tuning of the molecule's properties. nih.govdergipark.org.tr The resulting Schiff bases contain an azomethine group (-N=CH-), which is known to be important for the biological activity of many compounds. nih.govmwjscience.com

Chemical Alterations of the Phenoxy Moiety

The phenoxy group of this compound offers a prime site for structural modification to generate a diverse range of analogs. Synthetic strategies typically involve starting with an already substituted 2-phenoxybenzoic acid, which is then converted to the final triazole. This approach allows for the introduction of various functional groups onto the phenyl rings.

A key method begins with the conversion of a substituted 2-phenoxybenzoic acid into its corresponding acid chloride using an agent like thionyl chloride. This acid chloride is a crucial intermediate for building the 1,2,4-triazole ring. The subsequent reaction with aminoguanidine hydrogen carbonate, followed by cyclization induced by an aqueous base such as sodium hydroxide, yields the desired 3-amino-5-(substituted-phenoxy)phenyl-1,2,4-triazole. nih.gov

For instance, the synthesis of 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole utilizes this pathway, starting from 4-chloro-2-(2-fluorophenoxy)benzoic acid. nih.gov This demonstrates that halogen atoms can be effectively incorporated into the phenoxy structure, a common strategy in medicinal chemistry to modulate electronic and lipophilic properties. The distinct chemical properties of these derivatives allow them to be readily altered, potentially enhancing their bioactivity. researchgate.net

Table 1: Examples of Analogs with Modified Phenoxy Moieties

| Compound Name | Starting Material | Key Reagents | Reference |

| 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole | 4-Chloro-2-(2-fluorophenoxy)benzoic acid | Thionyl chloride, Aminoguanidine hydrogen carbonate, NaOH | nih.gov |

| 3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole | 4-Chloro-2-phenoxybenzoic acid | Thionyl chloride, Aminoguanidine hydrogen carbonate, NaOH | nih.gov |

Substitution Patterns on the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring itself is a versatile platform for chemical modification. The ring contains three nitrogen atoms, and the exocyclic amino group can also be functionalized. Due to the presence of multiple nitrogen atoms, electrophilic substitution typically occurs at these positions. frontiersin.org The 1H-1,2,4-triazole exists in a rapid equilibrium between its 1H- and 4H-tautomers, with the 1H form being generally more stable. frontiersin.org

Synthetic methods have been developed for preparing diversely substituted 3-amino-1,2,4-triazoles. nih.gov These often involve convergent routes where substituents are introduced just before the final cyclization step. nih.gov For example, one pathway to vary the substitution at the N-1 position involves synthesizing an aniline-derived sulfonic acid intermediate, followed by the addition of hydrazine and subsequent cyclization. nih.gov To modify the 3-amino group, a different route starting with a sulfonic acid can be used, followed by the addition of the desired amine and then cyclization. nih.gov

Furthermore, the amino group at the C3 position can be modified. For example, it can be converted into Schiff bases through condensation with various aldehydes. researchgate.netdergipark.org.tr These Schiff bases can then serve as intermediates for creating more complex structures. researchgate.netdergipark.org.tr The development of one-pot, multi-component reactions has also provided rapid access to 1,3,5-trisubstituted 1,2,4-triazoles from simple starting materials like carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

Table 2: Potential Substitution Patterns on the 1,2,4-Triazole Ring

| Position of Substitution | Type of Reaction | Potential Substituent | General Method Reference |

| N-1 | Alkylation / Arylation | Alkyl, Aryl groups | Convergent synthesis via sulfonic acid intermediates nih.gov |

| 3-Amino | Acylation | Acyl groups | Reaction with acid chlorides or anhydrides |

| 3-Amino | Schiff Base Formation | Arylideneamino | Condensation with aromatic aldehydes researchgate.netdergipark.org.tr |

| N-4 | Alkylation | Alkyl groups | Reaction with alkyl halides |

Synthesis of Fused Heterocyclic Systems Incorporating the Triazole Ring

3-Amino-1,2,4-triazoles are valuable synthons for constructing fused heterocyclic systems, which are prominent scaffolds in many biologically active molecules. nih.govnih.gov The amino group and an adjacent ring nitrogen act as a dinucleophilic system, enabling cyclocondensation reactions with various bifunctional electrophiles to form new rings.

A common application is the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov This is typically achieved by reacting a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via an initial condensation followed by intramolecular cyclization.

Another important fused system is the 1,2,4-triazolo[1,5-a] nih.govresearchgate.netnih.govtriazine, also known as 5-azapurine. nih.govmdpi.com These can be prepared from 3-amino-1,2,4-triazoles through reaction with reagents that provide a C-N fragment. A practical method involves a regioselective reaction of the 5-aminotriazole with ethoxycarbonyl isothiocyanate. mdpi.com The resulting intermediate undergoes intramolecular ring closure and subsequent chemical modification to yield the target fused system. mdpi.com The significant difference in the reactivity of the electrophilic centers in these fused systems allows for further selective functionalization. mdpi.com

Table 3: Examples of Fused Heterocyclic Systems from 3-Amino-1,2,4-triazoles

| Fused System | Reagent Type | General Reaction | Reference |

| 1,2,4-Triazolo[1,5-a]pyrimidine | 1,3-Dicarbonyl compounds (e.g., β-ketoesters) | Cyclocondensation | nih.gov |

| 1,2,4-Triazolo[1,5-a] nih.govresearchgate.netnih.govtriazine | Ethoxycarbonyl isothiocyanate | Cyclocondensation | mdpi.com |

| Thiazolidinone-triazole hybrids | Thioglycolic acid (reacting with a Schiff base precursor) | Cyclization | researchgate.netdergipark.org.tr |

Structural Elucidation and Spectroscopic Characterization of 3 Amino 5 Phenoxy 1h 1,2,4 Triazole and Its Analogs

Application of Advanced Spectroscopic Techniques for Comprehensive Structure Determination

Spectroscopic methods are fundamental in elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the complete structural puzzle of 3-amino-5-phenoxy-1H-1,2,4-triazole and its derivatives.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the structure and connectivity of molecules.

¹H-NMR Spectroscopy: In the ¹H-NMR spectra of 3-amino-1,2,4-triazole derivatives, the chemical shifts of protons provide key structural insights. For instance, in Schiff bases derived from 3-amino-1,2,4-triazole, the azomethine proton (–N=CH–) typically appears as a sharp singlet in the range of δ 8.90-9.35 ppm in DMSO-d₆. nih.gov The exact position of this signal is sensitive to the electronic nature of substituents on the aromatic ring. nih.gov The aromatic protons of the triazole ring can be influenced by factors such as the rate of exchange, solvent, and concentration. nih.gov For some 1,2,4-triazole (B32235) derivatives, the protons of the triazole ring have been observed as singlet peaks between δ 7.77 and 8.35 ppm. nih.gov

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. In N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the two carbon signals of the triazole ring often appear as broad signals, which is indicative of their involvement in tautomeric equilibria. rsc.org For other 1,2,4-triazole derivatives, distinct signals for the triazole ring carbons can be observed. rsc.orgresearchgate.net For example, in some 3-amino-1,2,4-triazole derivatives, the carbon atoms of the triazole ring show signals in the range of δ 155-160 ppm. rsc.org

Table 1: Representative NMR Data for 3-Amino-1,2,4-triazole Derivatives

| Compound Type | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| Schiff bases of 3-amino-1,2,4-triazole | ¹H | 8.90-9.35 (azomethine H) | s | DMSO-d₆ | nih.gov |

| 1,2,4-Triazole derivatives | ¹H | 7.77-8.35 (triazole ring H) | s | nih.gov | |

| 3-Amino-1,2,4-triazole derivatives | ¹³C | 155-160 (triazole ring C) | rsc.org | ||

| N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | ¹³C | Broad signals (triazole ring C) | rsc.org |

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the FTIR spectra of 3-amino-1,2,4-triazole and its analogs, characteristic absorption bands are observed for various functional groups. The N-H stretching vibrations of the amino group typically appear as strong bands in the region of 3200-3400 cm⁻¹. researchgate.net For 3-amino-1,2,4-triazole, a strong band at 3211 cm⁻¹ is attributed to the N-H stretching of the amino group. researchgate.net Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. researchgate.net The C=N and N=N stretching vibrations within the triazole ring give rise to bands in the 1500-1650 cm⁻¹ region. researchgate.net Specifically, bands at 1595 cm⁻¹ (N=N) and 1045 cm⁻¹ (C-N-C) have been noted for 3-amino-1,2,4-triazole. researchgate.net In derivatives containing a phenoxy group, characteristic C-O-C stretching vibrations would also be expected.

Table 2: Characteristic FTIR Absorption Bands for 3-Amino-1,2,4-triazole and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H stretch (amino group) | 3211 | Strong | researchgate.net |

| Aromatic C-H stretch | 3054-3083 | researchgate.net | |

| N=N stretch (endocyclic) | 1595 | High | researchgate.net |

| C=C stretch (aromatic) | 1472-1531 | researchgate.net | |

| C-N-C stretch | 1045 | High | researchgate.net |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In the mass spectra of 1,2,4-triazole derivatives, a strong molecular ion peak is often observed. ijsr.net The fragmentation of these compounds typically involves the cleavage of the bonds within the triazole ring, such as the N1–N2 and N4–C5 bonds. ijsr.net For Schiff bases derived from 3-amino-1,2,4-triazole, the base peak is frequently the M-1 peak, indicating the facile loss of a hydrogen radical. nih.gov The specific fragmentation pattern can be influenced by the nature and position of substituents on the triazole and any attached aromatic rings. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments, further confirming the proposed structure.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecular geometry and intermolecular interactions.

For derivatives of 3-amino-1,2,4-triazole, X-ray crystallography has been instrumental in confirming the connectivity of atoms and elucidating the preferred tautomeric form in the solid state. nih.govrsc.org For example, the crystal structure of 3,5-diamino-1,2,4-triazole (guanazole) has been determined, and the geometric parameters obtained are in good agreement with theoretical calculations. nih.gov In some cases, X-ray analysis has revealed the co-crystallization of two different tautomers in the same crystal lattice. nih.gov The crystal structures are often stabilized by a network of intermolecular hydrogen bonds. nih.gov

Investigations into Tautomerism and Isomerism of 3-Amino-1,2,4-triazole Systems

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key feature of 3-amino-1,2,4-triazole systems. ijsr.netnih.gov These systems can theoretically exist in three annular prototropic tautomeric forms: the 1H, 2H, and 4H tautomers. rsc.orgacs.org

Experimental investigations, primarily using NMR spectroscopy and X-ray crystallography, have been crucial in determining the predominant tautomeric forms of 3-amino-1,2,4-triazole derivatives in solution and in the solid state.

In solution, NMR spectroscopy can be used to study tautomeric equilibria. nih.gov For some N-alkyl-3-(5(3)-amino-1,2,4-triazol-3(5)-yl)propanamides, the tautomeric transformations were found to be too rapid to be distinguished by ¹³C NMR under the experimental conditions. nih.gov However, for other derivatives, particularly those with N-substituents of higher electronegativity, distinct signals for different tautomers could be observed in ¹H NMR spectra, allowing for the estimation of equilibrium constants. rsc.org These studies have shown that in solution, the 5-amino-1H-1,2,4-triazole tautomer is often the predominant form. rsc.org

In the solid state, X-ray crystallography has shown that 1,2,4-triazoles with a primary amino group typically crystallize as the 5-amino tautomer, where the annular hydrogen atom is located on the nitrogen atom adjacent to the amino group. rsc.orgnih.gov However, there are also instances where two different tautomers have been found to co-exist within the same crystal structure. nih.gov Theoretical studies have also been employed to predict the relative energies and stability of the different tautomers in both the gas phase and in solution. rsc.orgacs.org

Spectroscopic Signatures Differentiating Tautomeric Forms

The differentiation of tautomeric forms of this compound and its analogs relies on the distinct spectroscopic signatures of each isomer. These signatures arise from the differences in the chemical environment of the nuclei and the vibrational modes of the functional groups in each tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful techniques for distinguishing between tautomers in solution. The chemical shifts of the protons and carbons in the triazole ring and the attached functional groups are highly sensitive to the electronic distribution within the molecule, which varies significantly between tautomers.

In the case of 3-amino-5-substituted-1,2,4-triazoles, the chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative. For instance, in a study of Schiff bases derived from 3-amino-1,2,4-triazole, the ¹³C NMR spectra provided substantial support for the structural assignments made based on ¹H NMR data. nih.gov The position of the tautomeric proton influences the shielding and deshielding of the adjacent carbon atoms, leading to distinct chemical shifts for the C3 and C5 carbons in the different tautomeric forms.

For example, in related 3,5-disubstituted 1,2,4-triazoles, the carbon atom attached to the amino group typically exhibits a different chemical shift compared to the carbon atom in the imino form of a tautomer. The proton of the triazole N-H group also shows a characteristic chemical shift, although its position can be influenced by solvent, concentration, and temperature. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the functional groups present in a molecule and can thus help differentiate between tautomers. The key vibrational bands to consider for this compound are those associated with the N-H and C=N bonds.

The stretching vibrations of the amino group (NH₂) in the 3-amino tautomer will differ from the N-H stretching vibration of the imino group (=N-H) in a potential tautomeric form. Typically, an amino group will show two distinct N-H stretching bands (asymmetric and symmetric), while an imino group will show a single N-H stretch. Furthermore, the C=N stretching frequency within the triazole ring is sensitive to the tautomeric form. Studies on related 1,2,4-triazole derivatives have shown that the number and position of bands in the 1600-1700 cm⁻¹ region, corresponding to C=N stretching, can be indicative of the presence of different tautomeric species. ufv.br

Theoretical Calculations:

In conjunction with experimental data, theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the relative stabilities of different tautomers and to calculate their theoretical NMR and IR spectra. ufv.br This combined approach of experimental and theoretical analysis provides a robust framework for the structural elucidation of tautomeric systems.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Phenoxy 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3-Amino-5-phenoxy-1H-1,2,4-triazole. These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Hardness

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A large ΔE suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

Chemical hardness (η) and softness (S) are global reactivity descriptors derived from the HOMO and LUMO energies. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap.

Table 1: Calculated HOMO-LUMO Energies and Related Parameters for 3-Amino-1,2,4-triazole (Analog)

| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |

| HOMO (eV) | -6.53 | -7.05 |

| LUMO (eV) | -0.71 | -0.27 |

| Energy Gap (ΔE) (eV) | 5.82 | 6.78 |

| Chemical Hardness (η) | 2.91 | 3.39 |

| Chemical Softness (S) | 0.34 | 0.29 |

| Data derived from studies on the parent compound 3-amino-1,2,4-triazole and are intended to provide a comparative baseline. oaji.netresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the phenoxy group, indicating these as potential sites for hydrogen bonding and coordination with electrophiles. The amino group's hydrogen atoms and potentially the hydrogen on the triazole ring would exhibit positive potential, making them susceptible to interaction with nucleophiles. Studies on analogous 3-amino-1,2,4-triazole derivatives confirm that the nitrogen atoms of the triazole ring are indeed primary reactive centers. oaji.net

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (low-energy spatial arrangements) of a molecule. This is particularly important for a molecule like this compound, which possesses rotatable bonds, primarily the C-O bond of the phenoxy group and the C-N bond of the amino group.

Molecular Docking Studies with Biological Targets to Elucidate Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the structural similarities of this compound to known bioactive molecules, it is a candidate for docking studies against various therapeutic targets. Although specific docking studies for this exact compound are not widely reported, research on analogous 1,2,4-triazole (B32235) derivatives demonstrates their potential to interact with various enzymes. ijper.orgijcrcps.comuobaghdad.edu.iq For instance, derivatives of 1,2,4-triazole have been docked into the active sites of proteins like aromatase and tubulin, which are important targets in cancer therapy. ijcrcps.com These studies typically reveal key interactions such as hydrogen bonds between the triazole nitrogen atoms and amino acid residues in the active site, as well as hydrophobic interactions involving the aromatic rings.

Table 2: Illustrative Docking Scores of Analogous 1,2,4-Triazole Derivatives with Aromatase

| Compound (Analog) | Binding Energy (kcal/mol) |

| Letrozole (Reference) | -8.5 |

| Anastrozole (Reference) | -8.2 |

| Designed Triazole Derivative 1 | -9.96 |

| Designed Triazole Derivative 2 | -9.04 |

| Data from a study on designed 1,2,4-triazole derivatives targeting aromatase, intended to show the potential binding affinity of this class of compounds. ijcrcps.com |

Prediction of Spectroscopic Properties through Computational Models

Computational methods can also be used to predict spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

DFT calculations can provide theoretical vibrational frequencies that, when scaled, often show good agreement with experimental IR and Raman spectra. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. For this compound, computational spectroscopy would be a valuable tool for its characterization. Studies on other 3-amino-1,2,4-triazoles have demonstrated the utility of these methods in assigning vibrational modes and interpreting NMR spectra. oaji.netresearchgate.net

Theoretical Insights into Tautomeric Preferences and Intramolecular Interactions

Tautomerism, the interconversion of structural isomers, is a well-known phenomenon in heterocyclic compounds like 1,2,4-triazoles. For this compound, several tautomeric forms are possible due to the migration of a proton. The relative stability of these tautomers can significantly impact the molecule's chemical and biological properties.

Theoretical calculations are highly effective in predicting the relative energies of different tautomers and thus their equilibrium populations. Studies on 3-amino-1,2,4-triazole and its derivatives have shown that the position of substituents can influence the tautomeric equilibrium. nih.govrsc.orgnih.gov For instance, in the case of 3-phenyl-1,2,4-triazol-5-amine, two different tautomers were found to co-crystallize, highlighting the subtle energy differences that can exist between tautomeric forms. nih.gov Computational studies can also reveal intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of specific tautomers.

Coordination Chemistry and Metal Complexes of 3 Amino 5 Phenoxy 1h 1,2,4 Triazole

Principles of Ligand Design for 3-Amino-5-phenoxy-1H-1,2,4-triazole Derivatives in Coordination Chemistry

The design of ligands for coordination chemistry is a foundational aspect that dictates the architecture, dimensionality, and ultimately, the properties of the resulting metal complexes and coordination polymers. For derivatives of 3-amino-1H-1,2,4-triazole, including the target compound this compound, ligand design revolves around the inherent structural and electronic features of the triazole core and its substituents.

The 1,2,4-triazole (B32235) ring is a robust building block in coordination chemistry, primarily due to its multiple nitrogen donor atoms, which can act as versatile coordination sites. researchgate.net The parent 3-amino-1,2,4-triazole (Hatz) ligand is known to exist in several tautomeric forms, with the 1H-tautomer being the most stable. ijsr.net It possesses three potential nitrogen donor atoms within the heterocyclic ring (N1, N2, and N4) and an exocyclic amino group at the C3 position. This multiplicity of donor sites allows for a rich variety of coordination modes.

The key design principles for this compound as a ligand are:

Donor Atom Availability: The N1 and N2 atoms of the triazole ring are the most common coordination sites, often acting as a bridge between two metal centers. The N4 atom can also participate in coordination, leading to more complex structural motifs.

Substituent Effects: The substituents on the triazole ring play a critical role in modulating its coordination behavior.

Amino Group (C3): The amino group is generally considered a weak coordinating site in these systems but is crucial for forming intermolecular hydrogen bonds, which stabilize the resulting supramolecular structures. nih.gov

Phenoxy Group (C5): The phenoxy group (-O-C₆H₅) at the C5 position is the defining feature of the title compound. It is expected to exert significant influence through both electronic and steric effects:

Steric Effects: The bulky nature of the phenoxy group can impose steric hindrance, influencing the coordination geometry around the metal center and potentially directing the self-assembly process towards specific architectures. nih.govrsc.org It can prevent the formation of highly dense structures and favor lower-dimensional frameworks or discrete molecular complexes.

Tautomerism and Deprotonation: The ligand can exist in its neutral form (as this compound) or can be deprotonated at the N1 position to form the 3-amino-5-phenoxy-1,2,4-triazolate anion. This anionic form is a powerful bridging ligand, capable of forming highly connected and robust coordination networks. tandfonline.comresearchgate.net The pH of the reaction medium is a critical parameter in controlling the protonation state of the ligand.

The combination of these factors—multiple donor sites, potential for deprotonation, and the electronic/steric influence of the amino and phenoxy substituents—makes this compound a potentially versatile ligand for constructing a wide array of coordination compounds with tailored structures and properties.

Synthesis and Structural Characterization of Transition Metal Complexes and Coordination Polymers

The synthesis of metal complexes with 3-amino-1,2,4-triazole-based ligands is typically achieved through self-assembly processes in solution. Common methods like solution diffusion and solvothermal/hydrothermal reactions are employed, where the choice of metal salt, solvent, temperature, and ligand-to-metal ratio can significantly influence the final product's dimensionality and structure. nih.gov

While specific synthetic procedures for this compound complexes are not detailed in the available literature, methods used for analogous ligands are directly applicable. For instance, reacting a metal salt like cobalt(II) nitrate (B79036) or zinc(II) chloride with the ligand in a suitable solvent (e.g., water, ethanol, or dimethylformamide) under controlled heating would be a standard approach. nih.govrsc.org

The versatility of the 3-amino-1,2,4-triazole framework gives rise to several coordination modes, which are fundamental to the structural diversity of its metal complexes. The phenoxy substituent is expected to influence which of these modes is preferred due to steric constraints.

Monodentate Coordination: The ligand can coordinate to a single metal ion through one of its ring nitrogen atoms, typically N1 or N4. This mode is more common in the formation of discrete, zero-dimensional (0D) complexes. researchgate.net

Bidentate Bridging (N1, N2): This is one of the most prevalent coordination modes for 1,2,4-triazole ligands. The adjacent N1 and N2 atoms bridge two metal centers, forming a stable five-membered M-N-N-C-N-M ring. This mode is a key motif in the construction of one-dimensional (1D) chains and higher-dimensional networks.

Tridentate Bridging (μ₃-N1, N2, N4): In its deprotonated (triazolate) form, the ligand can coordinate to three different metal centers simultaneously using the N1, N2, and N4 atoms. This high connectivity is instrumental in forming stable two-dimensional (2D) layers or three-dimensional (3D) frameworks. researchgate.net

Below is a table summarizing the principal coordination modes observed for the analogous 3-amino-1,2,4-triazole ligand.

| Coordination Mode | Description | Resulting Structure |

| Monodentate | Ligand binds to one metal center via a single N atom. | Typically forms 0D discrete complexes. |

| Bidentate Bridging (N1, N2) | Ligand bridges two metal centers via adjacent N1 and N2 atoms. | Foundational for 1D chains and higher-dimensional polymers. |

| Tridentate Bridging (μ₃-N1,N2,N4) | Deprotonated ligand bridges three metal centers. | Leads to robust 2D and 3D coordination polymers. |

The interplay between the coordination modes of the ligand, the coordination preferences of the metal ion, and the presence of counter-anions or co-ligands leads to a remarkable structural diversity. tandfonline.comacs.org Frameworks can range from simple discrete molecules (0D) to infinite chains (1D), layers (2D), or fully interconnected networks (3D).

0D Complexes (Discrete Molecules): When the ligand acts in a monodentate fashion or when bulky co-ligands block further extension, discrete molecular complexes are formed. For example, a metal center might be coordinated by several triazole ligands and water molecules, resulting in a simple mononuclear or small oligonuclear structure, such as a trinuclear complex. researchgate.netnih.gov

1D Coordination Polymers (Chains): The most common structural motif for triazole-based ligands is the 1D chain, typically formed through repeated N1, N2-bridging of metal centers. nih.gov These chains can be linear, zigzag, or helical. The chains are often further linked by hydrogen bonds involving the non-coordinating amino groups and counter-anions to form 3D supramolecular networks. nih.goviucr.org

2D and 3D Coordination Polymers (Layers and Networks): Higher-dimensional structures are achieved when the ligand adopts coordination modes with higher connectivity (like μ₃-N1,N2,N4) or when auxiliary bridging ligands (e.g., dicarboxylates) are introduced to link the 1D chains. tandfonline.comrsc.orgacs.org These frameworks can exhibit porous structures with potential for applications in gas storage or catalysis. The bulky phenoxy group on the title compound might favor the formation of 1D or 2D structures over highly intricate 3D networks.

Spectroscopic Investigations of Metal-Triazole Complexes (e.g., FTIR, UV-Vis, EPR)

Spectroscopic techniques are indispensable for characterizing metal-triazole complexes, providing crucial information about ligand coordination, electronic transitions, and the environment of paramagnetic metal centers.

FTIR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the triazole ligand to the metal ion. Upon complexation, the vibrational frequencies of the triazole ring are altered. Key characteristic shifts observed in complexes of analogous ligands include:

C=N Stretching: The stretching vibration of the C=N bond within the triazole ring typically appears in the 1500-1650 cm⁻¹ region. A shift in this band's position upon complexation is a strong indicator of coordination through the ring nitrogen atoms. ajol.info

N-H Stretching: The bands corresponding to the N-H stretching of the exocyclic amino group (around 3300-3450 cm⁻¹) and the ring N-H (around 3100-3200 cm⁻¹) can provide information about the involvement of these groups in hydrogen bonding. researchgate.net

New Bands: The formation of metal-ligand bonds may give rise to new, low-frequency bands in the Far-IR region (typically below 600 cm⁻¹), corresponding to M-N stretching vibrations. scholarsresearchlibrary.com

A representative table of FTIR data for a 3-amino-1,2,4-triazole ligand and its complex is shown below.

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation of Shift |

| ν(N-H) of NH₂ | ~3420, ~3310 | ~3420, ~3310 | Often minor shifts, indicating non-coordination but involvement in H-bonding. |

| ν(C=N) | ~1650 | ~1620 | Shift to lower frequency suggests coordination of ring nitrogen. |

| Ring Vibrations | ~1550 | Shifted | Changes in ring vibrations confirm perturbation upon complexation. |

UV-Vis Spectroscopy: Electronic spectroscopy provides insights into the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. For example, the UV-Vis spectrum of a Cu(II) triazole complex might show a broad d-d transition band in the visible region, the position of which is indicative of the coordination geometry (e.g., octahedral or tetrahedral). researchgate.netresearchgate.net Intense bands in the UV region are typically assigned to π→π* transitions within the ligand or LMCT bands. ijsr.netscholarsresearchlibrary.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes containing paramagnetic metal ions, such as Co(II) or Cu(II). The EPR spectrum can provide detailed information about the oxidation state, spin state, and local coordination environment of the metal center. For instance, the g-values obtained from the spectrum can help distinguish between different geometries (e.g., square planar vs. tetrahedral for a Cu(II) complex). researchgate.net

Research into Applications of Metal-Triazole Complexes and Coordination Polymers

While specific applications for complexes of this compound have not been reported, the broader family of metal-triazole coordination polymers is being explored for various uses, driven by their structural stability and tunable features.

Metal-organic frameworks (MOFs) and coordination polymers built from triazole ligands are promising candidates for heterogeneous catalysis. Their crystalline nature provides well-defined active sites, and their porosity can allow for size-selective catalysis.

Research on analogous systems has shown that triazole-based frameworks can exhibit significant catalytic activity. For example, coordination polymers containing accessible metal sites (Lewis acids) and basic nitrogen atoms from the triazole ring can act as cooperative acid-base catalysts. Such materials have been investigated for reactions like the cycloaddition of CO₂ to epoxides, a chemically important transformation for carbon capture and utilization. nih.gov The combination of unsaturated metal centers acting as Lewis acids and the uncoordinated nitrogen atoms of the triazole ring acting as Lewis bases is key to this activity. The introduction of a phenoxy group could further modulate the electronic environment of the active sites, potentially fine-tuning the catalytic performance.

Research on this compound in Functional Materials Remains Unexplored

While the broader family of 1,2,4-triazole derivatives has been investigated for their coordination capabilities and the formation of functional materials, research has focused on other substituted analogues. For instance, studies have been conducted on the metal complexes of 3-amino-1H-1,2,4-triazole-5-carboxylic acid and various Schiff base ligands derived from different amino-triazoles. These studies have explored the synthesis and structural characterization of the resulting coordination polymers and discrete complexes. However, the unique structural and electronic properties that the phenoxy group would impart to a 3-amino-1,2,4-triazole ligand in the context of MOF development have not been documented in the available scientific literature.

Consequently, due to the lack of published research, there are no detailed findings, structural data, or performance metrics to report for MOFs or other functional materials based on this compound. The potential of this specific compound as a building block for creating novel porous materials with tailored functionalities remains an open area for future investigation.

Investigation of Research Areas for 3 Amino 5 Phenoxy 1h 1,2,4 Triazole and Its Derivatives

Agrochemical Research Applications

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in a variety of agricultural products, including fungicides, insecticides, and herbicides. tandfonline.com The introduction of an amino group at the 3-position and a phenoxy group at the 5-position of the 1,2,4-triazole ring has prompted investigations into the specific biological activities of this particular scaffold and its derivatives.

Fungicidal Activity and Mechanistic Insights

Triazole fungicides are a major class of agricultural chemicals that primarily act as sterol demethylation inhibitors (DMIs). tandfonline.com They function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. tandfonline.com The disruption of ergosterol production leads to abnormal membrane function and ultimately, fungal cell death. tandfonline.com

Structure-activity relationship (SAR) studies are crucial for optimizing the fungicidal potency of triazole derivatives. Research on various 1,2,4-triazole derivatives has provided insights into the structural requirements for enhanced antifungal activity.

For instance, studies on 1-(4-phenoxymethyl-2-phenyl- tandfonline.combohrium.comdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives have shown that the presence of a phenoxy group can enhance antifungal activity against pathogens like Magnaporthe oryzae, the causative agent of rice blast. researchgate.net Specifically, a phenoxy analogue demonstrated a growth inhibition of approximately 80.4%. researchgate.net Further modifications to the aromatic rings of these molecules have been explored to understand their impact on fungicidal efficacy. researchgate.net

In other research, a series of novel 1,2,4-triazole derivatives containing N-substituted phenoxypropylamino side chains were synthesized and evaluated for their antifungal activities. bohrium.com These studies revealed that while large, bulky groups on the nitrogen were not favorable, the complete removal of the N-substitutions had minimal impact on the antifungal activity. bohrium.com Notably, two compounds in this series that featured a free amine group exhibited excellent and broad-spectrum antifungal activity. bohrium.com

While these studies provide valuable information on the role of the phenoxy and amino groups in the broader context of 1,2,4-triazole fungicides, specific SAR data for 3-Amino-5-phenoxy-1H-1,2,4-triazole is still an area of active research.

Molecular docking simulations are a powerful tool to understand the binding interactions between a potential fungicide and its target enzyme at the molecular level. For triazole fungicides, the primary target is lanosterol 14α-demethylase (CYP51). tandfonline.comnih.gov

Docking studies on various 1,2,4-triazole derivatives have consistently shown that the N-4 nitrogen of the triazole ring interacts with the heme iron of the CYP51 active site. nih.gov Additionally, other interactions such as hydrogen bonding and hydrophobic interactions with surrounding amino acid residues contribute to the binding affinity and inhibitory potential of the compound. nih.gov

For example, molecular docking of novel 1,2,4-triazole derivatives has been performed to investigate their binding modes with the CYP51 enzyme from Candida albicans. nih.gov These studies help in rationalizing the observed antifungal activities and guide the design of more potent inhibitors.

While the general binding mode of triazoles to CYP51 is understood, specific molecular docking and binding mode analysis for this compound would be necessary to elucidate the precise role of the 3-amino and 5-phenoxy substituents in its interaction with the fungal enzyme.

Herbicidal and Plant Growth Regulatory Effects and Modes of Action

Beyond their fungicidal properties, triazole compounds are also recognized for their herbicidal and plant growth regulatory activities. tandfonline.comindexcopernicus.comcabidigitallibrary.org

Research into a series of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles has demonstrated their potential as bleaching herbicides. nih.gov Several of these compounds exhibited moderate to good selective herbicidal activity against broadleaf weeds like Brassica campestris L. nih.gov For instance, compounds 4c and 4i in the study showed 75.0% and 82.6% inhibition, respectively, at a concentration of 100 µg/mL. nih.gov This suggests that the phenoxy-1,2,4-triazole scaffold is a promising starting point for the development of new herbicides. The mode of action for such bleaching herbicides often involves the inhibition of carotenoid biosynthesis, leading to a decline in photosynthetic activity. nih.gov

Furthermore, pyrimidine (B1678525) derivatives containing a 1,2,4-triazole moiety, synthesized from substituted 2-phenoxypropane hydrazide, have also shown good herbicidal activity against both rape (Brassica napus) and barnyard grass (Echinochloa crusgalli). figshare.com

As plant growth regulators, triazoles are known to interfere with the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation. indexcopernicus.com This inhibition of gibberellin production can lead to a more compact plant structure, which can be beneficial in certain agricultural applications. The primary mechanism involves the inhibition of kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. indexcopernicus.com

Insecticidal Applications and Mechanisms

The investigation of 1,2,4-triazole derivatives has also extended to their potential as insecticides. tandfonline.com While research in this area is less extensive compared to their fungicidal and herbicidal applications, some 3-amino-1,2,4-triazole derivatives have been explored for their insecticidal properties. researchgate.net The mass production of various insecticides based on the 3- and 4-amino-1,2,4-triazole (B31798) core has been established, highlighting the industrial relevance of this chemical class in pest management. researchgate.net However, specific data on the insecticidal activity and mechanism of action of this compound are not yet widely reported.

Advanced Materials Science Applications

The unique chemical structure of the 1,2,4-triazole ring, with its multiple nitrogen atoms, makes it an attractive building block for the synthesis of advanced materials. The presence of an amino group, as in this compound, provides a reactive site for further chemical modifications, enabling the creation of a wide range of functional materials.

One notable application of aminotriazole derivatives is in the field of energetic materials. For example, 5-amino-1H-1,2,4-triazole-3-carbohydrazide has been used to synthesize nitrogen-rich energetic salts. These materials are of interest due to their high heats of formation and potential use in propellant and explosive formulations.

The versatility of the 3-amino-1,2,4-triazole scaffold suggests its potential utility in other areas of materials science, although specific research on this compound in this domain is still in its early stages.

Functional Materials Derived from Triazole Cores

The inherent characteristics of the 1,2,4-triazole moiety, such as its electron-deficient nature and potential for hydrogen bonding and metal coordination, allow for the design of specialized materials. wikipedia.org By modifying the core structure with various functional groups, researchers can fine-tune the resulting material's properties for specific high-technology applications.

Derivatives of 1,2,4-triazole are particularly promising as bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org A bipolar material possesses both electron-transporting and hole-transporting capabilities, which allows for a more balanced charge injection and recombination within the emissive layer of the OLED, leading to higher efficiency and lower operating voltages. rsc.org

Researchers have developed host materials by combining electron-donating units like carbazole (B46965) with the electron-accepting 1,2,4-triazole core. rsc.org This design strategy effectively suppresses intramolecular charge transfer, resulting in the high triplet energies necessary to host blue and green phosphorescent emitters. rsc.org For instance, a series of host materials with varying ratios of triazole to carbazole moieties demonstrated that a 1:2 ratio was optimal for achieving balanced charge transport and maximizing electroluminescence efficiencies. rsc.org

A novel ternary bipolar host material named CTPO, which incorporates carbazole, triazole, and phosphine (B1218219) oxide groups, was designed for sky-blue OLEDs. rsc.org This material exhibited a high triplet energy of 3.06 eV and excellent bipolar properties. A device fabricated with CTPO as the host achieved a low turn-on voltage of 2.5 V and a maximum external quantum efficiency (EQE) of 18.2%. rsc.org Similarly, two bipolar hosts, 2Cz-TAZ-2Cz and 3Cz-TAZ-3Cz, were developed for red PhOLEDs. researchgate.net A device using 2Cz-TAZ-2Cz as the host achieved a high maximum EQE of 16.60% and exhibited a small efficiency roll-off at high brightness levels. researchgate.net

| Host Material | Core Moieties | Device Type | Max. External Quantum Efficiency (EQE) | Max. Current / Power Efficiency | Reference |

|---|---|---|---|---|---|

| STzDCz | Triazole / Carbazole (1:2 ratio) | Sky-Blue PhOLED | 25.0% | - | rsc.org |

| STzDCz | Triazole / Carbazole (1:2 ratio) | Green PhOLED | 20.3% | - | rsc.org |

| CTPO | Carbazole / Triazole / Phosphine Oxide | Sky-Blue PhOLED | 18.2% | 41.6 cd/A / 43.0 lm/W | rsc.org |

| 2Cz-TAZ-2Cz | Carbazole / Triazole | Red PhOLED | 16.60% | 12.4 cd/A | researchgate.net |

The electron-deficient nature of the triazole ring makes it an excellent component for building acceptor materials in organic photovoltaic (OPV) devices. A general synthetic approach has been developed to create a diverse set of triazole-based conjugated polymers with varying electron-accepting strengths. acs.org The structural differences among these triazole units significantly influence the optoelectronic properties of the resulting polymers. acs.org

One such polymer, PyCNTAZ, when used in a bulk heterojunction solar cell, enabled the device to achieve a high open-circuit voltage of approximately 1.0 V and a notable power conversion efficiency of 8.4%, even with a thick active layer of around 300 nm. acs.org

In a related application of light harvesting, a triazole-based covalent organic framework (COF), TFPB-TRZ COF, has been employed as a metal-free photocatalyst for the visible-light-driven reduction of CO₂ to methane (B114726) (CH₄). rsc.org The lone pair of electrons on the nitrogen atoms in the triazole ring helps to stabilize key intermediates in the reaction pathway. rsc.org This photocatalytic system demonstrated a high methane production rate of 128 μmol g⁻¹ h⁻¹ with approximately 99% selectivity under visible light and also proved robust enough to operate using direct sunlight. rsc.org

| Material | Application | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| PyCNTAZ Polymer | Organic Solar Cell | Power Conversion Efficiency | 8.4% | acs.org |

| PyCNTAZ Polymer | Organic Solar Cell | Open Circuit Voltage (Voc) | ~1.0 V | acs.org |

| TFPB-TRZ COF | Photocatalytic CO₂ Reduction | CH₄ Production Rate | 128 μmol g⁻¹ h⁻¹ | rsc.org |

Triazole derivatives have been successfully incorporated into polyoxometalate (POM)-based compounds to create materials with excellent properties for supercapacitors. rsc.orgrsc.org In one study, five POM-based compounds were synthesized using mono- and bis-triazole derivative ligands, specifically 3- acs.orgrsc.orgmanipal.edutriazol-4-ylmethyl-benzylamine (DEP) and 1,4-bis(1,3,4-triazol-1-ylmethyl)-benzene (DTP). rsc.org

When these compounds were used to modify glassy carbon electrodes, several of the resulting materials (designated as 2-, 3-, and 4-GCE) exhibited excellent characteristics as supercapacitor materials. rsc.orgrsc.org The nitrogen-containing triazole ligands play a crucial role in the self-assembly process of these POM-based compounds and contribute to their electrochemical performance. rsc.org The continuous nitrogen atoms in the triazole ring facilitate the construction of multi-nuclear clusters that are key to the material's function. rsc.org

The inherent stability of the aromatic 1,2,4-triazole ring contributes to the development of highly heat-resistant materials, which are crucial for applications in aerospace, electronics, and specialized energetic materials. researchgate.netresearchgate.net

Research into energetic materials has produced advanced pyrazole-1,2,4-triazole-based explosives with exceptional thermal stability. researchgate.net For example, 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole features an excellent thermal decomposition temperature of 336 °C. researchgate.net Another strategy involves creating fused-ring structures. A heat-resistant explosive featuring an N,N′-ethylene bridged 1,2,4-triazole fused ring demonstrated a decomposition temperature of 319 °C, which is superior to the benchmark heat-resistant explosive HNS. rsc.org

In the realm of polymers, triazole-modified silane (B1218182) coupling agents have been used to enhance the adhesion and thermal stability of underfill materials in electronic packaging. acs.org Furthermore, bio-based thermoplastic polyurethanes (IVTPU) incorporating triazole derivatives have shown excellent thermo-mechanical properties and heat resistance, with one formulation exhibiting a T₅₀% (temperature at 50% mass loss) of 393.7 °C. acs.org

| Material Type / Name | Key Structural Feature | Decomposition / Stability Temp. | Application Area | Reference |

|---|---|---|---|---|

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole | C-nitrated pyrazole-triazole | 336 °C (Td) | Energetic Material | researchgate.net |

| 2,7-dinitro-10,11-dihydrobis( rsc.orgrsc.orgmanipal.edutriazolo)[5,1-c:1′,5′-g] rsc.orgrsc.orgmanipal.eduresearchgate.nettetrazocine | N,N′-ethylene bridged fused ring | 319 °C (Td) | Energetic Material | rsc.org |

| IVTPU | Bio-based polyurethane with triazole | 393.7 °C (T₅₀%) | High-Performance Polymer | acs.org |

As discussed in the context of OLEDs (Section 6.2.1.1), 1,2,4-triazole derivatives are exemplary bipolar materials. rsc.org The ability to tune the electron-donating and electron-accepting characteristics by combining triazoles with other moieties like carbazole or phosphine oxide is central to their function. rsc.orgrsc.org This bipolarity ensures efficient and balanced transport of both holes and electrons, a critical requirement not only for OLEDs but also for other organic electronic devices. While direct research into triazoles for data storage was not found in the provided search context, the fundamental properties of bipolarity and charge transport are essential for components in memory devices, suggesting a potential area for future investigation.

Triazole derivatives are being investigated for their use in soft functional materials like liquid crystals and for applications in photonics as optical waveguides. manipal.eduresearchgate.net Liquid crystals containing heterocyclic units are of great interest due to their unique optical properties. researchgate.net While the non-linear geometry of the 1,2,4-triazole ring can sometimes reduce mesophase stability compared to linear six-membered rings, it also offers possibilities for creating novel molecular designs with compact and controllable supramolecular packing. manipal.eduresearchgate.net

More directly, 4-aryl-4H-1,2,4-triazole derivatives have been shown to self-assemble into crystals that function as active optical waveguides. researchgate.net These materials exhibit luminescence and can guide light efficiently, with the emission color tunable across a broad spectral range (500-700 nm) by changing the chemical functionalization. researchgate.net These triazole-based waveguides demonstrate low optical loss coefficients, in the range of 10⁻² dB/nm, highlighting their potential for use in integrated optical circuits and sensors. researchgate.net

Polymeric and Supramolecular Structures Incorporating Triazole Units

The unique structural features of 3-amino-1,2,4-triazole derivatives, including the presence of multiple hydrogen bond donors and acceptors, make them excellent candidates for the construction of complex polymeric and supramolecular structures.

Research into analogous compounds, such as 3-phenyl-1H-1,2,4-triazol-5-amine, has demonstrated the formation of two-dimensional networks through intermolecular N—H⋯N hydrogen bonds. nih.gov In the crystalline state, two tautomeric forms of this compound co-exist, with the planarity of the molecule and the delocalization of π-electrons across the triazole nucleus playing a crucial role in the supramolecular assembly. nih.gov The amino group's ability to engage in significant π-electron delocalization with the triazole ring is a key factor in these interactions. nih.gov

Similarly, derivatives like 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been shown to form chains of rings through a combination of N—H⋯S and N—H⋯N hydrogen bonds, which are further connected by weak C—H⋯O interactions to create two-dimensional networks. nih.gov

For this compound, the phenoxy group introduces an additional site for potential π-π stacking interactions, which could lead to the formation of more intricate three-dimensional supramolecular architectures. The synthesis of polymers incorporating this triazole unit could be achieved through various polymerization techniques. For instance, the amino group could be utilized for polycondensation reactions with suitable difunctional monomers.

The synthesis of related 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivatives has been achieved by reacting 2-phenoxybenzoic acids with thionyl chloride to form the corresponding acid chlorides. These intermediates are then reacted with aminoguanidine (B1677879) hydrogen carbonate, followed by cyclization with a sodium hydroxide (B78521) solution. nih.gov This synthetic strategy could be adapted to produce monomers of this compound for subsequent polymerization.

Table 1: Potential Interactions in Supramolecular Assembly

| Interaction Type | Participating Groups on this compound | Potential Outcome |

| Hydrogen Bonding | Amino group (donor), Triazole nitrogen atoms (acceptor) | Formation of 1D chains, 2D sheets |

| π-π Stacking | Phenyl ring of the phenoxy group, Triazole ring | Stabilization of 3D structures |

| Dipole-Dipole | Polar C-N and C-O bonds | Directional assembly of molecules |

Further investigation into the synthesis of polymers from this compound could explore melt polycondensation or solution polymerization methods. The resulting polymers would be expected to exhibit interesting thermal and mechanical properties, influenced by the rigidity of the triazole ring and the potential for intermolecular hydrogen bonding.

Catalytic Applications Beyond Coordination Complexes

While triazoles are well-known ligands in coordination chemistry, their potential as catalysts in their own right, particularly in organocatalysis, is an emerging area of research. The protonated forms of 3-amino-1,2,4-triazole derivatives can act as Brønsted acids, while the nitrogen-rich ring system can also function as a Lewis base.

The catalytic activity of triazole derivatives often stems from their ability to activate substrates through hydrogen bonding or proton transfer. For instance, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been achieved in a one-pot process where the triazole-forming reaction itself is likely catalyzed by the acidic and basic species present in the reaction mixture. organic-chemistry.org

Research into amine oxidase-inspired catalysis has shown that an o-quinone catalyst can facilitate the synthesis of 1,2,4-triazoles from primary amines and hydrazines, with a Lewis acid co-catalyst. rsc.org This suggests that the triazole ring system can participate in and facilitate complex reaction cascades.

For this compound, its potential as an organocatalyst could be explored in reactions such as:

Michael additions: The amino group could act as a hydrogen bond donor to activate the electrophile.

Aldol reactions: The triazole ring could act as a bifunctional catalyst, with the amino group activating the nucleophile and a protonated triazole nitrogen activating the electrophile.

Acyl transfer reactions: The nucleophilic nitrogen atoms of the triazole ring could act as catalysts.

Table 2: Potential Organocatalytic Applications

| Reaction Type | Plausible Role of this compound | Expected Product Type |

| Michael Addition | Brønsted acid/base catalysis via hydrogen bonding | 1,5-dicarbonyl compounds |

| Aldol Reaction | Bifunctional acid-base catalysis | β-hydroxy carbonyl compounds |

| Acyl Transfer | Nucleophilic catalysis | Esters, amides |

The investigation into the catalytic properties of this compound and its derivatives, especially in asymmetric catalysis, could lead to the development of novel and efficient metal-free catalytic systems. The phenoxy group could be further functionalized to tune the steric and electronic properties of the catalyst, allowing for fine control over reactivity and selectivity.

Future Research Directions and Emerging Areas for 3 Amino 5 Phenoxy 1h 1,2,4 Triazole

Design and Synthesis of Novel Analogs with Enhanced Functionality and Tunable Properties